molecular formula C11H8O3 B1310067 6-Hydroxy-1-naphthoic acid CAS No. 2437-17-4

6-Hydroxy-1-naphthoic acid

Cat. No.: B1310067
CAS No.: 2437-17-4
M. Wt: 188.18 g/mol
InChI Key: JCJUKCIXTRWAQY-UHFFFAOYSA-N
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Description

6-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) at the 6th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydrolysis of 1-cyanonaphthalene-6-sulfonic acid. This process includes the use of 10% potassium hydroxide (KOH) and potassium hydroxide fusion at 260°C . Another method involves the reaction of furoic acid and anisole under the catalysis of Lewis acid to prepare 6-methoxy-1-naphthoic acid, followed by demethylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydroxynaphthoic acids.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-naphthoic acid involves its interaction with various molecular targets. For example, it inhibits the activity of protein kinases by binding to ATP, which blocks the phosphorylation of tyrosine residues . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

6-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

  • 2-Hydroxy-1-naphthoic acid
  • 3-Hydroxy-1-naphthoic acid
  • 4-Hydroxy-1-naphthoic acid
  • 5-Hydroxy-1-naphthoic acid
  • 7-Hydroxy-1-naphthoic acid
  • 8-Hydroxy-1-naphthoic acid

These compounds differ in the position of the hydroxyl group on the naphthalene ring, which can influence their chemical properties and reactivity . The unique positioning of the hydroxyl group in this compound contributes to its specific chemical behavior and applications.

Properties

IUPAC Name

6-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUKCIXTRWAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420184
Record name 6-Hydroxy-1-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-17-4
Record name 6-Hydroxy-1-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1-naphthoic acid
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Record name 6-Hydroxy-1-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-hydroxy-1-naphthoic acid interact with its biological targets?

A1: One study investigated the interaction of this compound with Vibrio fischeri ES114 uridine phosphorylase (UpP). [] The crystal structure of the complex revealed that this compound binds to the enzyme's active site. [] While the specific downstream effects of this binding weren't elaborated upon in the abstract, the study suggests that this compound acts as a ligand for UpP, potentially inhibiting its enzymatic activity. []

Q2: Are there any methods to enhance the yield of this compound derivatives?

A2: Yes, one study describes a method for improving the yield of methyl-6-methoxy-1-naphthalene carboxylate, a derivative of this compound. [] The researchers achieved this by reacting dimethyl sulfate with this compound in a specific organic solvent. [] This solvent was characterized by a flash point exceeding 10°C and insolubility in water. [] The reaction also involved the presence of mixed alkali metal carbonates and hydroxides. []

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